molecular formula C16H23NO2 B12733301 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate CAS No. 102280-77-3

4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate

Cat. No.: B12733301
CAS No.: 102280-77-3
M. Wt: 261.36 g/mol
InChI Key: VFVRCUAINDTTOF-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is an organic compound with the molecular formula C16H23NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate typically involves the esterification of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol with propionic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-methyl-3-phenyl-3-pyrrolidinyl propanoate
  • 2-Ethyl-1-methyl-3-phenyl-3-pyrrolidinyl propanoate
  • 1,4-Dimethyl-3-phenyl-3-pyrrolidinyl propanoate

Uniqueness

4-Ethyl-1-methyl-3-phenyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

102280-77-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(4-ethyl-1-methyl-3-phenylpyrrolidin-3-yl) propanoate

InChI

InChI=1S/C16H23NO2/c1-4-13-11-17(3)12-16(13,19-15(18)5-2)14-9-7-6-8-10-14/h6-10,13H,4-5,11-12H2,1-3H3

InChI Key

VFVRCUAINDTTOF-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CC1(C2=CC=CC=C2)OC(=O)CC)C

Origin of Product

United States

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